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Compound of Interest

(Triphenylphosphoranylidene)acet
aldehyde

Cat. No. B013936

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for
(Triphenylphosphoranylidene)acetaldehyde (CAS No. 2136-75-6), a key reagent in organic
synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols
and logical workflow diagrams to aid in the characterization and utilization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of
(Triphenylphosphoranylidene)acetaldehyde in solution. Both *H and *3C NMR provide
critical information about the connectivity and chemical environment of the atoms within the
molecule.

'H NMR Spectral Data

The *H NMR spectrum of (Triphenylphosphoranylidene)acetaldehyde is characterized by
signals from the aromatic protons of the three phenyl groups and the protons of the
acetaldehyde moiety. A key feature is the coupling observed between the phosphorus atom and
the adjacent methine proton.
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] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)
Phenyl Protons (15H) 74-7.8 multiplet
Aldehydic Proton
~9.4 doublet JH-H) =55
(CHO)
Methine Proton
~3.70 doublet J(P-H) = 26

(P=CH)

Note: Chemical shifts are typically reported relative to a residual solvent peak or an internal
standard (e.g., TMS) and can vary depending on the solvent and concentration.

3C NMR Spectral Data

The 3C NMR spectrum provides information on the carbon framework of the molecule. The
ylidic carbon and the carbonyl carbon exhibit characteristic chemical shifts.

Carbon Assignment Chemical Shift (8, ppm)
Carbonyl Carbon (C=0) 198.3

Phenyl Carbons 137.3,133.3,128.7, 128.5
Ylidic Carbon (P=C) 26.8

Note: The spectrum was referenced to CDCls at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in
(Triphenylphosphoranylidene)acetaldehyde. The spectrum is typically recorded from a solid

sample, often as a KBr pellet or a thin film.
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Vibrational Mode

Frequency (cm~1)

Intensity

Aromatic C-H Stretch 3050 - 3000 Medium to Weak
Aldehydic C-H Stretch ~2820, ~2720 Medium to Weak
Carbonyl (C=0) Stretch ~1630 Strong

Aromatic C=C Stretch 1580 - 1480 Medium to Strong
P=C Stretch ~1100 Medium

C-H Out-of-Plane Bend 900 - 675 Strong

Note: The exact peak positions and intensities can be influenced by the sampling method and

the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. Electron ionization (El) is a common method for analyzing this type of

molecule.
m/z Relative Intensity (%) Possible Fragment
304 ~80 [M]* (Molecular lon)
303 100 [M-H]*
275 ~30 [M-CHOJ*
262 ~40 [P(CeHs)s]*
183 ~60 [P(CeHs)2]*
108 ~30 [P(CeHs)]*
77 ~25 [CeHs]*

Note: The fragmentation pattern can be complex and may vary with the specific instrument and

conditions used.
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Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Researchers should adapt these methods based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of
(Triphenylphosphoranylidene)acetaldehyde in about 0.7 mL of deuterated chloroform
(CDCls).

Instrumentation: The data presented were acquired on a 400 MHz or 500 MHz NMR
spectrometer.

'H NMR Acquisition:
o Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16
scans).

o Apply a 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds).

13C NMR Acquisition:

o Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
o Use a proton-decoupled pulse sequence to simplify the spectrum.

o Alarger number of scans will be required compared to 'H NMR to achieve an adequate
signal-to-noise ratio.

FT-IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of (Triphenylphosphoranylidene)acetaldehyde with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.
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o Place the powder in a pellet press and apply pressure to form a transparent or semi-
transparent pellet.

e Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer.

e Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and record the sample spectrum.

o The spectrum is typically collected over the range of 4000-400 cm~1.

Mass Spectrometry

o Sample Introduction: The sample can be introduced directly into the ion source using a direct
insertion probe or via a gas chromatograph (GC) if the compound is sufficiently volatile and
thermally stable.

« lonization: Electron lonization (El) is performed by bombarding the sample with a beam of
electrons, typically at an energy of 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector to generate the mass
spectrum.

Visualization of Methodologies
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
(Triphenylphosphoranylidene)acetaldehyde.
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Spectroscopic Analysis Data Output
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« To cite this document: BenchChem. [Spectroscopic Profile of
(Triphenylphosphoranylidene)acetaldehyde: A Technical Guide]. BenchChem, [2025]. [Online

PDF]. Available at: [https://www.benchchem.com/product/b013936#spectroscopic-data-of-
triphenylphosphoranylidene-acetaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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